![molecular formula C23H24FN3O4S2 B6555208 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide CAS No. 1040642-17-8](/img/structure/B6555208.png)
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
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Description
This compound is a derivative of the class of compounds known as piperazines . Piperazines are a group of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as a key structural component in many pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Molecular Structure Analysis
The molecular structure of this compound likely includes a piperazine ring attached to a sulfonyl group and a thiophene-2-carboxamide group . The fluorophenyl and methoxyphenyl groups are likely attached to the piperazine and thiophene rings, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of various substituents in its structure . For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Mechanism of Action
Target of Action
It’s known that the piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, suggesting that this compound may also interact with multiple targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Piperazine derivatives are known to interact with various neurotransmitter systems , suggesting that this compound may modulate neurotransmitter activity.
Biochemical Pathways
Given the structural similarities with other piperazine derivatives, it can be hypothesized that this compound may influence several biochemical pathways related to neurotransmission .
Pharmacokinetics
The presence of a piperazine ring, a 2-fluorophenyl group, and a pyrazine-2-carboxamide moiety in its structure suggests that it may have unique pharmacokinetic properties
Result of Action
Given the biological activity of piperazine derivatives , it can be hypothesized that this compound may have significant effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S2/c1-31-18-6-4-5-17(15-18)16-25-23(28)22-21(9-14-32-22)33(29,30)27-12-10-26(11-13-27)20-8-3-2-7-19(20)24/h2-9,14-15H,10-13,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLXVPWPMHEACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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